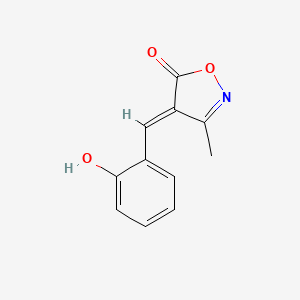![molecular formula C21H22ClN3O4 B11548232 N-(4-chlorobenzyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11548232.png)
N-(4-chlorobenzyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core hydrazinecarboxamide structure, followed by the introduction of the 4-chlorophenylmethyl and 3-ethoxy-4-(prop-2-en-1-yloxy)phenyl groups. Reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxy groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazinecarboxamide moiety, potentially converting it into different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
- N-[(4-BROMOPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
- N-[(4-FLUOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Uniqueness: N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C21H22ClN3O4 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-N'-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-3-11-29-18-10-7-16(12-19(18)28-4-2)14-24-25-21(27)20(26)23-13-15-5-8-17(22)9-6-15/h3,5-10,12,14H,1,4,11,13H2,2H3,(H,23,26)(H,25,27)/b24-14+ |
InChIキー |
RWOOPCRKGBUVKI-ZVHZXABRSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OCC=C |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methylphenyl)amino]-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide (non-preferred name)](/img/structure/B11548149.png)
![4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11548153.png)
![2-bromo-4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11548162.png)
![N'-[(E)-[2-(4-Methylpiperazin-1-YL)-5-nitrophenyl]methylidene]-4-nitrobenzohydrazide](/img/structure/B11548170.png)
![N-{[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11548179.png)
![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11548186.png)
![3-nitro-N'-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide](/img/structure/B11548191.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11548198.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11548200.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11548218.png)
![N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11548228.png)

![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11548235.png)

